molecular formula C6H10N2O2 B3054784 2,4-Imidazolidinedione, 1-(1-methylethyl)- CAS No. 61893-10-5

2,4-Imidazolidinedione, 1-(1-methylethyl)-

Cat. No.: B3054784
CAS No.: 61893-10-5
M. Wt: 142.16 g/mol
InChI Key: LTJKEWJBNJGKCM-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedione, 1-(1-methylethyl)-: is a chemical compound with the molecular formula C6H10N2O2 and a molecular weight of 142.156 g/mol . It is also known by other names such as 1-isopropylimidazolidine-2,4-dione and methylethylhydantoin . This compound is part of the imidazolidinedione family, which is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 1-(1-methylethyl)- typically involves the reaction of isopropylamine with glyoxylic acid or its derivatives . The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidinedione ring. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Common solvents include water or ethanol.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 2,4-Imidazolidinedione, 1-(1-methylethyl)- is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: High-purity isopropylamine and glyoxylic acid.

    Reaction Control: Automated systems to monitor temperature, pH, and reaction time.

    Purification: Techniques such as crystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 1-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl carbon.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation: Formation of imidazolidinedione derivatives with additional oxygen functionalities.

    Reduction: Formation of imidazolidine derivatives with hydroxyl groups.

    Substitution: Formation of substituted imidazolidinedione derivatives.

Scientific Research Applications

2,4-Imidazolidinedione, 1-(1-methylethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticonvulsant and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 1-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Receptor Binding: Binding to receptors and modulating their activity.

Comparison with Similar Compounds

2,4-Imidazolidinedione, 1-(1-methylethyl)- can be compared with other similar compounds, such as:

The uniqueness of 2,4-Imidazolidinedione, 1-(1-methylethyl)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-propan-2-ylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-4(2)8-3-5(9)7-6(8)10/h4H,3H2,1-2H3,(H,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJKEWJBNJGKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436837
Record name 2,4-Imidazolidinedione, 1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61893-10-5
Record name 2,4-Imidazolidinedione, 1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(2-Chloroacetyl)-urea (0.68 g, 5.00 mmol) and isopropylamine (0.86 mL, 10.0 mmol) in DMF (10 mL) was stirred for 6 h at room temperature and then heated to 135° C. for 4 hours. DMF was removed under vacuum and the residue was purified by column chromatography (silica gel 230-400 mesh; eluting with hexane:dichloromethane:ethyl acetate 2.5:1.0:0.5) to give 1-isopropyl-imidazolidine-2,4-dione as a white solid. Yield: 0.20 g (28%).
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0.86 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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